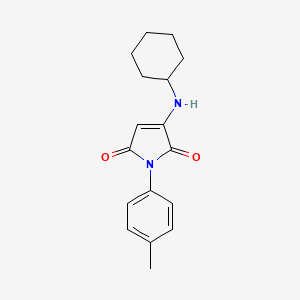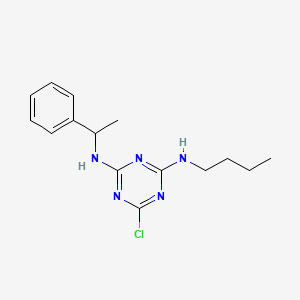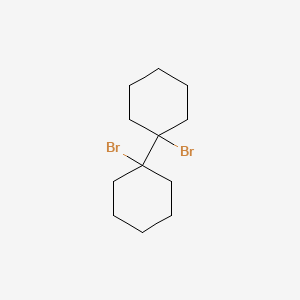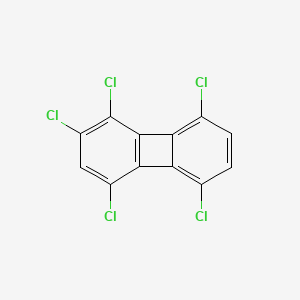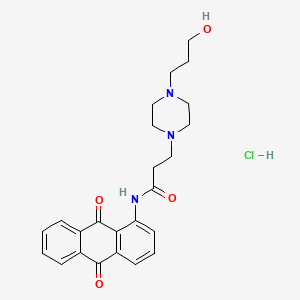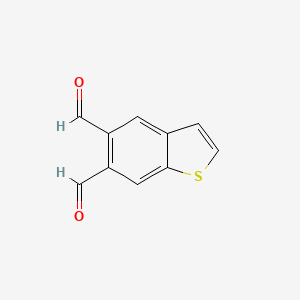![molecular formula C20H16N2O2 B14314731 Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)- CAS No. 107680-83-1](/img/structure/B14314731.png)
Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)- is a compound belonging to the diketopyrrolopyrrole family. These compounds are known for their electron-withdrawing properties and are widely used in organic electronics, particularly in the synthesis of donor-acceptor polymers for applications such as thin-film transistors and solar cells .
Vorbereitungsmethoden
The synthesis of Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)- typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the pyrrolo[3,4-c]pyrrole core.
Substitution Reaction: The core is then subjected to substitution reactions to introduce the 2-methylphenyl groups at the 3 and 6 positions.
Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions to improve yield and reduce costs .
Analyse Chemischer Reaktionen
Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)- involves its electron-withdrawing properties, which facilitate the formation of donor-acceptor complexes. These complexes exhibit unique optoelectronic properties, making them suitable for use in organic electronics. The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for the compound’s electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)- include:
3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione: Known for its use in organic electronics and photovoltaics.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione: Exhibits similar electron-withdrawing properties and is used in the synthesis of donor-acceptor polymers.
3,6-Bis(4-chlorophenyl)-2,5-dihydropyrrole[3,4-c]pyrrole-1,4-dione: Another compound with electron-withdrawing properties, used in organic electronics.
The uniqueness of Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)- lies in its specific substitution pattern, which imparts distinct electronic properties and makes it particularly suitable for certain applications in organic electronics and photovoltaics .
Eigenschaften
CAS-Nummer |
107680-83-1 |
|---|---|
Molekularformel |
C20H16N2O2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
3-hydroxy-1,4-bis(2-methylphenyl)-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C20H16N2O2/c1-11-7-3-5-9-13(11)17-15-16(20(24)21-17)18(22-19(15)23)14-10-6-4-8-12(14)2/h3-10,21,24H,1-2H3 |
InChI-Schlüssel |
YZYHHUSXHZEBTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=CC=C4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-([1,1'-Biphenyl]-4-yl)-2-(1,3-dithiolan-2-ylidene)ethan-1-one](/img/structure/B14314654.png)
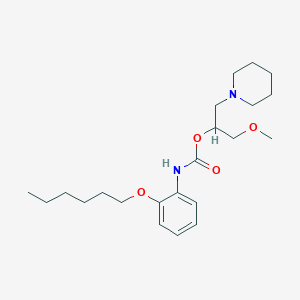

![2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14314683.png)
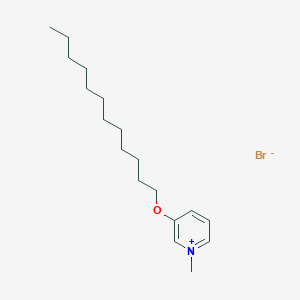
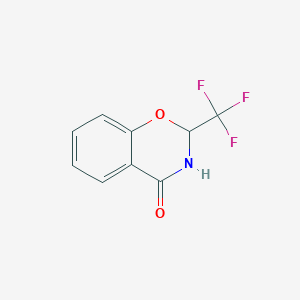
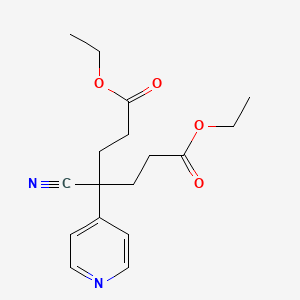
![[Di(propan-2-yl)amino]-methoxyphosphinate](/img/structure/B14314714.png)
